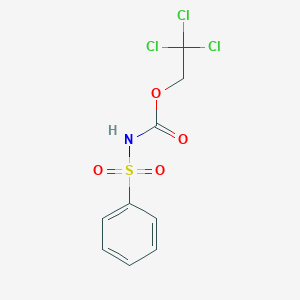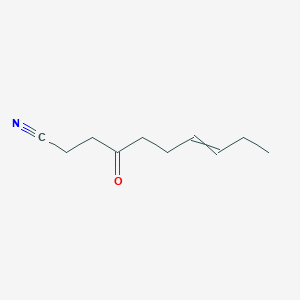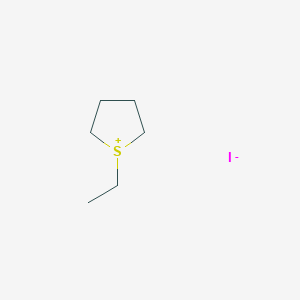
1-Ethylthiolan-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethylthiolan-1-ium iodide is an organic compound that belongs to the class of thiolanes Thiolanes are sulfur-containing heterocyclic compounds, and this compound is characterized by the presence of an ethyl group attached to the sulfur atom, forming a positively charged thiolanium ion paired with an iodide anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethylthiolan-1-ium iodide can be synthesized through the alkylation of thiolane with ethyl iodide. The reaction typically involves the following steps:
Starting Materials: Thiolane and ethyl iodide.
Reaction Conditions: The reaction is carried out in an aprotic solvent such as acetonitrile or dichloromethane, under reflux conditions.
Procedure: Thiolane is dissolved in the solvent, and ethyl iodide is added dropwise. The mixture is heated under reflux for several hours until the reaction is complete.
Isolation: The product is isolated by evaporating the solvent and recrystallizing the residue from an appropriate solvent such as ethanol or acetone.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix thiolane and ethyl iodide.
Continuous Stirring: The reaction mixture is continuously stirred to ensure uniformity.
Temperature Control: Precise temperature control is maintained to optimize the reaction rate and yield.
Purification: The crude product is purified using industrial crystallization techniques and dried to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethylthiolan-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the thiolanium ion can be achieved using reducing agents like sodium borohydride, leading to the formation of thiolane.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or peracids.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aqueous solutions of sodium chloride, sodium bromide, or sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiolane.
Substitution: Corresponding thiolanium salts with different anions.
Applications De Recherche Scientifique
1-Ethylthiolan-1-ium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfur-containing compounds.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 1-Ethylthiolan-1-ium iodide involves its interaction with various molecular targets and pathways:
Molecular Targets: The positively charged thiolanium ion can interact with negatively charged biological molecules such as proteins and nucleic acids.
Pathways: The compound can undergo redox reactions, leading to the formation of reactive sulfur species that can modify biological molecules and affect cellular processes.
Comparaison Avec Des Composés Similaires
1-Ethylthiolan-1-ium iodide can be compared with other similar compounds, such as:
1-Methylthiolan-1-ium iodide: Similar structure but with a methyl group instead of an ethyl group.
1-Propylthiolan-1-ium iodide: Similar structure but with a propyl group instead of an ethyl group.
Thiolanium iodide: Lacks the alkyl substituent on the sulfur atom.
Uniqueness: this compound is unique due to the presence of the ethyl group, which can influence its reactivity and interactions with other molecules
Propriétés
Numéro CAS |
64699-70-3 |
|---|---|
Formule moléculaire |
C6H13IS |
Poids moléculaire |
244.14 g/mol |
Nom IUPAC |
1-ethylthiolan-1-ium;iodide |
InChI |
InChI=1S/C6H13S.HI/c1-2-7-5-3-4-6-7;/h2-6H2,1H3;1H/q+1;/p-1 |
Clé InChI |
VHGBMBKPVSGUSY-UHFFFAOYSA-M |
SMILES canonique |
CC[S+]1CCCC1.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Ethyl-3-oxo-3H-naphtho[2,1-b]pyran-2-carboxamide](/img/structure/B14491357.png)

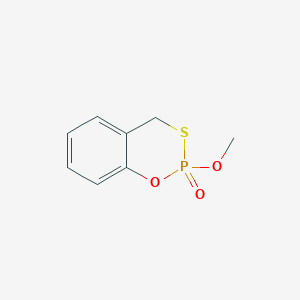
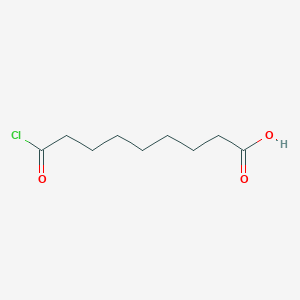

![3-[(E)-2-(4-methoxyphenyl)-2-phenylethenyl]-1-benzofuran-2-carboxylic acid](/img/structure/B14491397.png)
![2-Methyl-10-{[4-(pyren-1-YL)butanoyl]oxy}decanoic acid](/img/structure/B14491404.png)

![7,7-Dichloro-5-methoxybicyclo[3.2.0]heptan-6-one](/img/structure/B14491423.png)


![5-[(2-Methoxyphenoxy)methyl]-1,3-oxazol-2(3H)-one](/img/structure/B14491446.png)
